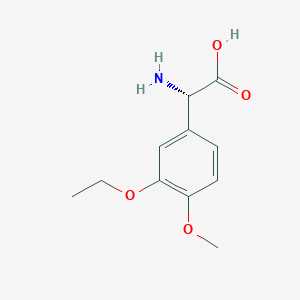

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is a chiral amino acid derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-ethoxy-4-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile intermediate.

Hydrolysis: The aminonitrile intermediate is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuropharmacological Research

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid has been studied for its potential neuroprotective effects. Research suggests that compounds with similar structures may act on neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. For instance, analogs of this compound have shown promise in modulating glutamate receptors, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .

Antidepressant Activity

Studies have indicated that the compound may exhibit antidepressant-like effects in preclinical models. It is hypothesized that its action on serotonin and norepinephrine pathways could contribute to mood regulation, making it a candidate for further exploration in the development of novel antidepressants .

Drug Development

Lead Compound for Synthesis

The unique structure of this compound provides a scaffold for synthesizing new derivatives. Researchers are investigating modifications to enhance efficacy and reduce side effects in therapeutic applications. This compound serves as a lead structure for developing more potent analogs targeting specific biological pathways .

Biochemical Studies

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly those related to metabolic pathways involved in drug metabolism. Understanding how this compound interacts with various enzymes can provide insights into its pharmacokinetics and potential drug-drug interactions .

Formulation Development

In Vivo Formulation Techniques

Research involving this compound includes developing formulations for in vivo studies. Techniques such as solubilization using DMSO and PEG300 have been explored to enhance bioavailability. The formulation process is critical for ensuring effective delivery and therapeutic action during experimental treatments .

Case Studies

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

- (S)-2-Amino-2-(3-methoxy-4-ethoxyphenyl)acetic acid

- (S)-2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid

- (S)-2-Amino-2-(3-methoxy-4-hydroxyphenyl)acetic acid

Comparison:

- Structural Differences: The position and type of substituents on the phenyl ring vary among these compounds.

- Unique Properties: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is unique due to its specific combination of ethoxy and methoxy groups, which can influence its reactivity and interaction with biological targets.

Biologische Aktivität

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

This compound possesses the chemical formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol. Its structure features both ethoxy and methoxy groups on the aromatic ring, which are critical for its biological activity. The synthesis of this compound can be achieved through various organic synthesis methods, allowing for modifications that enhance yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in modulating metabolic pathways.

- Receptor Binding : It has been suggested that this compound can bind to various receptors on cell surfaces, influencing signal transduction pathways associated with inflammation and pain modulation.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit tumor necrosis factor-alpha (TNF-α) production, which is significant in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

- Antiproliferative Activity : Preliminary studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines, including HeLa cells. The mechanism behind this activity involves the inhibition of tubulin assembly, leading to cell cycle arrest .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Ethoxy and methoxy groups on aromatic ring | Potential neuroprotective properties |

| (S)-2-Amino-2-(4-methoxyphenyl)acetic acid | Methoxy group only | Different biological activity |

| (S)-2-Amino-2-(3-methoxyphenyl)acetic acid | Methoxy group only | Varies in binding interactions |

| (S)-2-Amino-3-(4-methoxyphenyl)propanoic acid | Phenyl ring with different substituent position | Altered pharmacodynamics |

This table illustrates how variations in substituents can lead to distinct biological activities, emphasizing the importance of structural specificity in drug design.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on the antiproliferative effects of this compound revealed IC50 values indicating significant activity against cancer cell lines. For instance, it demonstrated an IC50 value of 60 nM against HeLa cells, showcasing its potential as an anticancer agent .

- Mechanism Exploration : Further investigations into the cell cycle effects demonstrated that treatment with this compound resulted in G2/M phase arrest in HeLa cells at concentrations as low as 25 nM. This effect was accompanied by an increase in cyclin B expression and decreased phosphorylation of cdc2, indicating a targeted mechanism of action at the cellular level .

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10H,3,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHMDDPZZGLVAD-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C(=O)O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](C(=O)O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.